2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline
Description
2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline is a heterocyclic compound featuring a pyrimidine ring fused with an isoindoline moiety. This structural motif is significant in medicinal and agrochemical research due to its ability to modulate biological activity through interactions with enzymes or receptors.
Properties
IUPAC Name |
2-(6-chloro-2-methylpyrimidin-4-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIXVPFQXEZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline, a compound with the CAS number 1272266-08-6, has garnered attention in recent years due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring fused with an isoindoline moiety, contributing to its unique biological profile.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it acts as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers, including glioma and acute myeloid leukemia (AML). The compound showed effectiveness in inhibiting cell proliferation associated with these mutant proteins, making it a candidate for targeted cancer therapies .
The mechanism of action involves the compound's interaction with specific enzymes and receptors. It has been shown to modulate metabolic pathways by inhibiting IDH activity, leading to reduced levels of oncometabolites such as D-2-hydroxyglutarate (D-2-HG), which are associated with tumor growth .
Case Studies
- Inhibition of IDH Mutants : A study focused on the efficacy of this compound against various IDH mutants found that it effectively reduced tumor cell viability in vitro. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against these targets .
- In Vivo Studies : In animal models of glioma, treatment with this compound resulted in significant tumor size reduction compared to controls. The study highlighted the potential for this compound to be developed into a therapeutic agent for brain tumors .
Data Table: Biological Activity Overview
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| IDH Inhibition | Mutant IDH1/IDH2 | 0.5 - 1.5 | Reduced cell proliferation |
| Tumor Growth Inhibition | Glioma models | N/A | Significant tumor size reduction |
| Metabolic Pathway Modulation | D-2-HG levels | N/A | Decreased oncometabolite levels |
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Pyrimidine-Based Compounds
Pyrimidine derivatives are a cornerstone of agrochemical and pharmaceutical design. Compared to 2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline, simpler pyrimidines like chloropyrimidine lack the isoindoline moiety, resulting in reduced steric bulk and altered solubility. For instance, chloropyrimidine derivatives exhibit moderate fungicidal activity but may require higher application rates due to lower target affinity .
2.1.2 Imidazole-Based Fungicides
Imidazole derivatives (e.g., prochloraz , imidacloprid ) share heterocyclic frameworks but differ in ring structure and electronic properties. Imidazoles typically display broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis. In contrast, the pyrimidine-isoindoline hybrid may target alternative pathways, such as kinase inhibition, offering selectivity advantages .
Key Observations :
- Imidazole-based fungicides like prochloraz exhibit higher LogP values (~4.1), favoring lipid-rich environments but increasing bioaccumulation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
